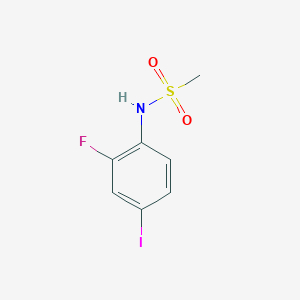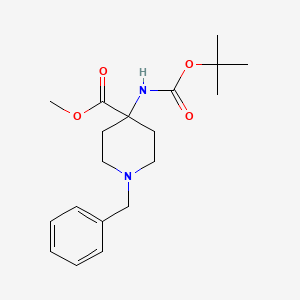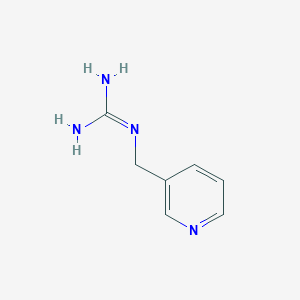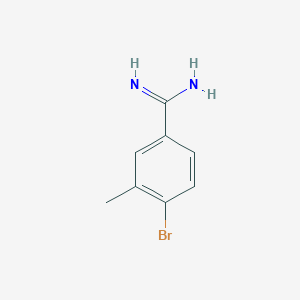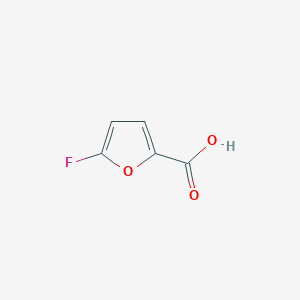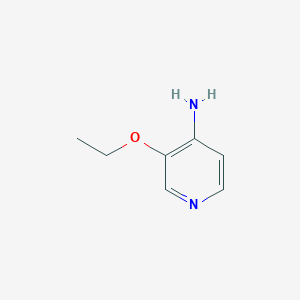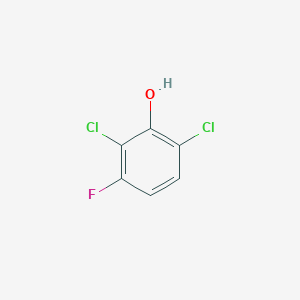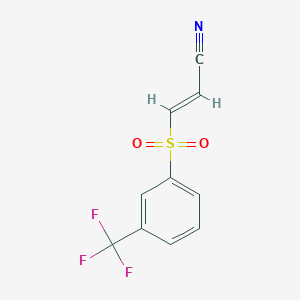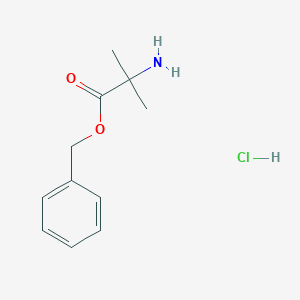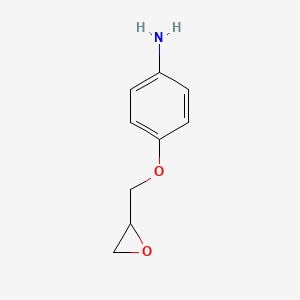
4-(Oxiran-2-ylmethoxy)aniline
Vue d'ensemble
Description
“4-(Oxiran-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it was prepared by reacting 4-chlorocinnoline with glycidol/sodium hydride in dry DMF .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an aniline group (NH2) attached to a benzene ring, which is further connected to an oxirane (epoxide) group through a methoxy linkage .Chemical Reactions Analysis
The reactivity of this compound has been studied. It was found that its reaction with primary and secondary amines leads to aminoalcohols, which are characterized by a high tendency to rearrangement and/or elimination .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 319.0±12.0 °C, and its predicted density is 1.214±0.06 g/cm3 . The pKa value is predicted to be 5.14±0.10 .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of aromatic epoxy monomers, including derivatives of 4-(Oxiran-2-ylmethoxy)aniline, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting carbon steel from corrosion in acidic solutions. The studies reveal that these monomers act as efficient corrosion inhibitors due to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors has been demonstrated through both experimental and computational techniques, including electrochemical methods and density functional theory (DFT) simulations. These findings suggest the potential of these compounds in extending the life of metal structures exposed to corrosive environments (Dagdag et al., 2019), (Dagdag et al., 2020).
Liquid Crystal Displays (LCDs)
Another application is in the development of liquid crystal alignment layers for LCD technology. A study demonstrated the use of a thermally crosslinked polyimide (PI) containing this compound for creating a high-performance liquid crystal alignment layer. This layer exhibits improved mechanical properties and thermal stability, suggesting its suitability for advanced LCD applications that require high reliability and performance (Ahn et al., 2021).
Advanced Materials Synthesis
The compound has also been studied in the context of synthesizing advanced materials. For instance, the synthesis and characterization of liquid crystalline epoxies containing derivatives of this compound have been explored for their thermal properties. These materials exhibit unique thermal behaviors, such as high glass transition temperatures and thermal conductivities, making them potential candidates for applications in microelectronics and other high-performance materials sectors (Chen et al., 2019).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(Oxiran-2-ylmethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds with amino acid residues in the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can affect the levels of metabolites by modulating the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and function, as its presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular regions can affect its activity and function, as it may interact with different sets of biomolecules depending on its location.
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWDNPLQOJPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615755 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17558-76-8 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



